molecular formula C14H14ClN5 B12266429 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile

Cat. No.: B12266429
M. Wt: 287.75 g/mol
InChI Key: ZUHREHANRULOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the attachment of the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired transformation and the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile is unique due to its combination of three different ring structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C14H14ClN5/c1-10-2-3-12(4-16)14(18-10)19-6-11(7-19)8-20-9-13(15)5-17-20/h2-3,5,9,11H,6-8H2,1H3

InChI Key

ZUHREHANRULOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.